
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an azetidin-3-ol moiety
Preparation Methods
The synthesis of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-fluoro-3-methylbenzaldehyde with an appropriate azetidinone precursor . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride. Industrial production methods may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch processes to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, sodium hydride), and specific temperature and pressure conditions to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted azetidin-3-ol derivatives .
Scientific Research Applications
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-3-methylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit tubulin polymerization, leading to the disruption of microtubule dynamics and induction of apoptosis in cancer cells . The compound interacts with the colchicine-binding site of tubulin, resulting in the downregulation of anti-apoptotic proteins like Bcl2 and survivin, and upregulation of pro-apoptotic proteins like Bax .
Comparison with Similar Compounds
3-(2-Fluoro-3-methylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
3-(2-Fluoro-5-methylphenyl)azetidin-3-ol: This compound has a similar structure but with the methyl group positioned differently on the phenyl ring.
3-Fluoroazetidin-2-ones: These compounds share the azetidinone core but differ in the substitution pattern and functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-(2-fluoro-3-methylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO/c1-7-3-2-4-8(9(7)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
GZYJLVVUKKUTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CNC2)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N1-[(1r,4r)-4-methoxycyclohexyl]benzene-1,2-diamine](/img/structure/B11754569.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
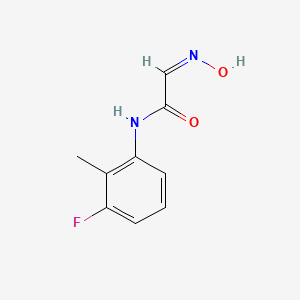
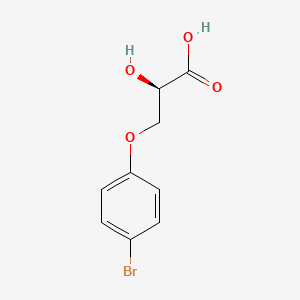
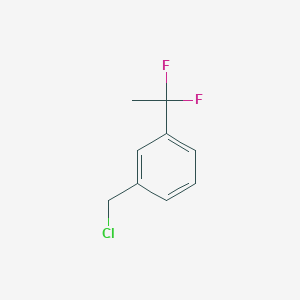
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
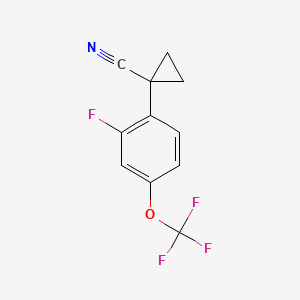
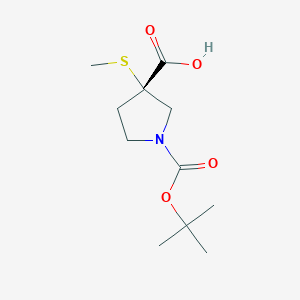
![[5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
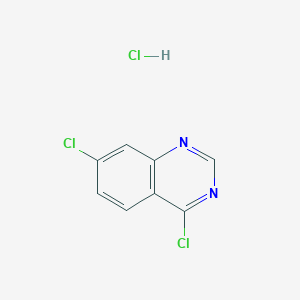
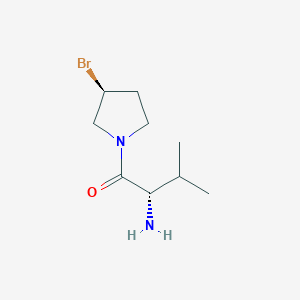

![[(1-propyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11754655.png)

